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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-amine

Cat. No.: B1276636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological activities of

compounds derived from isomers of 5-Bromo-4-methylpyridin-3-amine, namely 5-bromo-2-

methylpyridin-3-amine and 2-amino-5-bromo-4-methylpyridine. As of the latest literature review,

specific biological activity data for derivatives of 5-Bromo-4-methylpyridin-3-amine is not

readily available. The data presented herein, derived from related structures, is intended to

provide insights into potential therapeutic applications and guide future research.

The strategic placement of bromo, methyl, and amino groups on a pyridine ring offers a

versatile scaffold for the synthesis of a diverse range of biologically active molecules.

Derivatives of brominated methylpyridine amines have shown promise in various therapeutic

areas, including oncology and infectious diseases. This guide summarizes key quantitative

data, experimental protocols, and mechanistic insights from published studies on these

compounds.

Anticancer and Cytotoxic Activity
Derivatives of brominated methylpyridine amines have been investigated for their potential as

anticancer agents. The primary mechanism of action for some of these compounds involves

the inhibition of key cellular processes like cell cycle regulation and signal transduction.

Table 1: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1276636?utm_src=pdf-interest
https://www.benchchem.com/product/b1276636?utm_src=pdf-body
https://www.benchchem.com/product/b1276636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Cancer Cell Line IC50 (µM)

Derivative A CDK2 0.57[1]

Derivative B CDK2 0.24[1]

Derivative C VEGFR-2 5.0[1]

Derivative D VEGFR-2 3.93[1]

Pyrazolopyridine 1 TBK1 0.0071[1]

Pyrazolopyridine 2 TBK1 0.0002[1]

Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound ID Most Sensitive Cell Line
Percent Growth Inhibition
(PGI)

4e SNB-75 (CNS Cancer) 41.25[2]

4i SNB-75 (CNS Cancer) 38.94[2]

4i UO-31 (Renal Cancer) 30.14[2]

4i CCRF-CEM (Leukemia) 26.92[2]

4i
EKVX (Non-Small Cell Lung

Cancer)
26.61[2]

4i OVCAR-5 (Ovarian Cancer) 23.12[2]

Antimicrobial and Biofilm Inhibition Activity
Certain pyridine derivatives have demonstrated notable activity against pathogenic bacteria

and fungi, as well as the ability to inhibit biofilm formation, a key virulence factor in many

infections.

Table 3: Antimicrobial and Biofilm Inhibition Activity of Pyridine Derivatives
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Compound ID Activity
Target
Organism/Assay

Quantitative
Measure

4f Biofilm Inhibition Escherichia coli 91.95% inhibition[3]

3g Antimicrobial
Pseudomonas

aeruginosa
MIC = 0.21 µM[4]

3g Antimicrobial Escherichia coli MIC = 0.21 µM[4]

7b Antimicrobial
Various bacterial and

fungal strains

Significant activity

reported[5]

Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of brominated pyridines have been

explored for other therapeutic applications.

Table 4: Diverse Biological Activities of Pyridine Derivatives

Compound ID Activity Quantitative Measure

4b Anti-thrombolytic 41.32% clot lysis[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following are key experimental protocols adapted from the literature for assessing the biological

activity of pyridine derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and

can be modified for other brominated pyridine amines.[1]

Materials:
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2-bromo-5-methylpyridin-4-amine (1.0 equiv)

Arylboronic acid (1.1 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

Potassium phosphate (K₃PO₄) (2.0 equiv)

1,4-Dioxane

Water

Procedure:

In a reaction vessel, combine 2-bromo-5-methylpyridin-4-amine, arylboronic acid, Pd(PPh₃)₄,

and K₃PO₄.

Add a mixture of 1,4-dioxane and water.

Heat the reaction mixture under an inert atmosphere at a specified temperature until the

reaction is complete (monitored by TLC or LC-MS).

After cooling, extract the product with an organic solvent, wash with brine, and dry over

anhydrous sulfate.

Purify the crude product by column chromatography.
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Suzuki Coupling Experimental Workflow

Combine Reactants:
- Brominated Pyridine

- Arylboronic Acid
- Pd(PPh3)4

- K3PO4

Add Dioxane/Water

Heat under
Inert Atmosphere

Monitor Reaction
(TLC/LC-MS)

Aqueous Workup
& Extraction

Reaction Complete

Column
Chromatography

Purified Product

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase Signaling Pathway

Growth Factor
(e.g., VEGF)

Receptor Tyrosine Kinase
(e.g., VEGFR-2)

Dimerization &
Autophosphorylation

Downstream Signaling
(e.g., RAS-MAPK, PI3K-AKT)

Cellular Response:
- Proliferation

- Survival
- Angiogenesis

Pyridine Derivative
Inhibitor

Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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